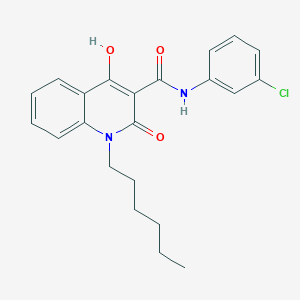
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is a synthetic organic compound characterized by its pyrimidine core substituted with chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the carboxylation of the pyrimidine ring.
-
Step 1: Synthesis of Pyrimidine Core
Reagents: Ammonium acetate, formamide
Conditions: Reflux in acetic acid
-
Step 2: Electrophilic Aromatic Substitution
Reagents: 4-chlorobenzene, 2,4-dichlorobenzene, aluminum chloride (AlCl₃)
Conditions: Anhydrous conditions, room temperature
-
Step 3: Carboxylation
Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)
Conditions: High pressure, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products
Oxidation Products: Quinones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Medicine
Medicinally, derivatives of this compound are investigated for their anti-inflammatory, antiviral, and anticancer properties. The presence of chlorophenyl groups enhances its binding affinity to certain biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chlorophenyl)-2-Pyrimidinecarboxylic acid
- 4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
- 5-(4-bromophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups. This dual substitution pattern enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H9Cl3N2O2 |
|---|---|
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C17H9Cl3N2O2/c18-10-3-1-9(2-4-10)13-8-21-16(17(23)24)22-15(13)12-6-5-11(19)7-14(12)20/h1-8H,(H,23,24) |
Clave InChI |
KWLXAZQQCTWWMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)


![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)





![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)

